
(2-Chlorocyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorocyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a chlorine atom at the second position and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, a continuous hydrogenation process can be employed. This involves the use of benzene methanamine as a starting material, which is hydrogenated in the presence of a ruthenium catalyst in a fixed-bed reactor. The reaction conditions typically include temperatures ranging from 80 to 120°C and pressures between 1 to 5 MPa .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexylmethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Cyclohexanol derivatives.
Oxidation: Nitroso or nitro compounds.
Reduction: Cyclohexylmethanamine.
Applications De Recherche Scientifique
(2-Chlorocyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chlorocyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethanamine: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
Hexamethylenetetramine: A heterocyclic compound with a different structure and applications.
Methenamine: Used as a urinary antiseptic, with a different mechanism of action and therapeutic use.
Uniqueness
(2-Chlorocyclohexyl)methanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The chlorine substitution allows for selective reactions that are not possible with unsubstituted cyclohexylmethanamine.
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
(2-chlorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H14ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |
Clé InChI |
ODIQIEADGNMRQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


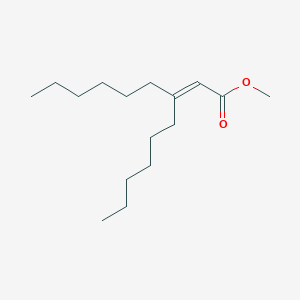
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
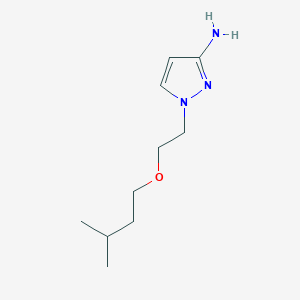
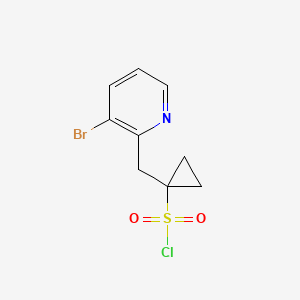
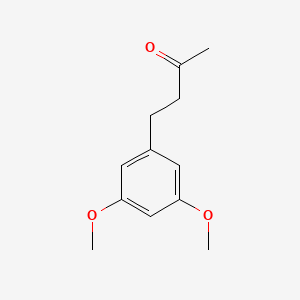
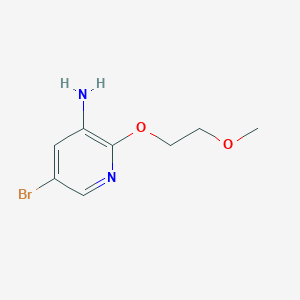
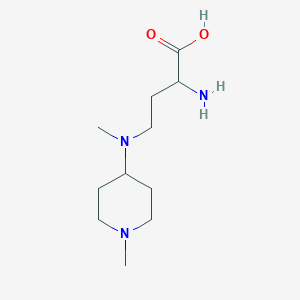
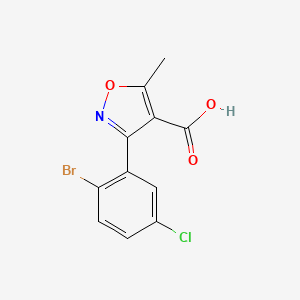
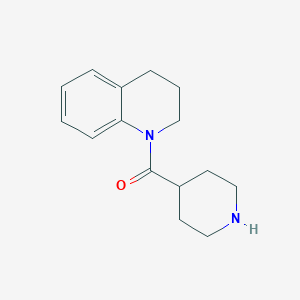

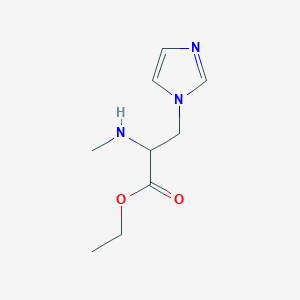
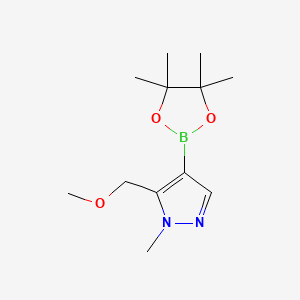
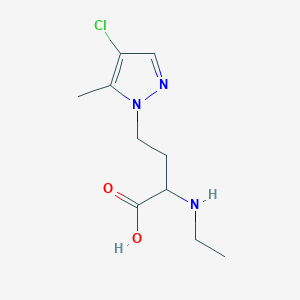
![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
